molecular formula C9H7ClN2O3 B8123430 N-(3-chloro-2-nitrophenyl)prop-2-enamide

N-(3-chloro-2-nitrophenyl)prop-2-enamide

Cat. No.: B8123430
M. Wt: 226.61 g/mol
InChI Key: QSVJGPWYQUUOKF-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-nitrophenyl)prop-2-enamide is a substituted acrylamide derivative characterized by a prop-2-enamide backbone functionalized with a 3-chloro-2-nitrophenyl group. For instance, compounds like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide and (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (CAS 326919-69-1) exhibit significant antimicrobial and anticancer activities . The chloro and nitro substituents likely influence electronic properties, lipophilicity, and intermolecular interactions, which are critical for biological efficacy .

Properties

IUPAC Name

N-(3-chloro-2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-2-8(13)11-7-5-3-4-6(10)9(7)12(14)15/h2-5H,1H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVJGPWYQUUOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-nitrophenyl)prop-2-enamide typically involves the reaction of 3-chloro-2-nitroaniline with acryloyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 3-chloro-2-nitroaniline and the carbonyl group of acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Catalysis
N-(3-chloro-2-nitrophenyl)prop-2-enamide can act as a ligand in transition metal catalysis, facilitating various chemical reactions. Its unique structure allows it to stabilize metal complexes, enhancing catalytic efficiency in organic synthesis.

Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups enable it to participate in various reactions, making it a valuable building block in synthetic organic chemistry.

Biological and Medicinal Applications

Biological Probes
In biological research, this compound is utilized as a probe for studying enzyme activities. Its ability to interact with specific biological targets makes it useful for investigating metabolic pathways and enzyme mechanisms.

Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory activity by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. Studies have shown that modifications to its structure can enhance its inhibitory effects on NF-κB activity .

Case Study: NF-κB Inhibition

In a study involving various N-arylcinnamamide derivatives, this compound demonstrated significant inhibition of NF-κB activation in vitro. The compound was tested at non-toxic concentrations, showing a reduction in inflammatory markers such as TNF-α by up to 12.4% compared to controls .

Agricultural Applications

Pesticide and Herbicide Potential
The bioactive properties of this compound suggest potential applications as a pesticide or herbicide. Its mechanism of action may involve disrupting specific biochemical pathways in target organisms, leading to reduced viability or growth inhibition.

Material Science

Organic Electronics
This compound has potential applications in the development of organic electronic materials due to its unique electronic properties. Its structure may allow for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Summary of Applications

Application CategorySpecific ApplicationsKey Findings
ChemicalCatalysisActs as a ligand enhancing catalytic reactions
Organic SynthesisIntermediateValuable building block for complex molecules
BiologicalEnzyme ProbesUseful for studying metabolic pathways
MedicinalAnti-inflammatoryInhibits NF-κB activity; reduces TNF-α levels
AgriculturalPesticide/HerbicideBioactive properties suggest efficacy against pests
Material ScienceOrganic ElectronicsPotential for use in OLEDs and photovoltaics

Mechanism of Action

The mechanism of action of N-(3-chloro-2-nitrophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Chlorinated and nitro-substituted acrylamides are a diverse class of compounds with variations in aromatic substituents and backbone modifications. Key structural analogs include:

Compound Name Key Substituents Biological Activity Reference
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide 4-Cl, 3,5-CF3 Antibacterial (MRSA, M. tuberculosis)
(2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 3-Cl-4-F, 3,4,5-OCH3 Anticancer, antimicrobial
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 3,4-Cl2, 4-CF3 Broad-spectrum antibacterial
3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide 2-Cl, cyano group Structural diversity for SAR studies
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine 6-Cl, 3-NO2, isopropylamine Anticancer (intermediate)

Key Observations :

  • Chlorine Position: 3,4-Dichloro derivatives (e.g., 3,4-Cl2) show broader antibacterial activity than mono-chloro analogs (e.g., 4-Cl) due to enhanced lipophilicity and membrane penetration .
  • Nitro Groups : The nitro substituent (e.g., in 6-chloro-3-nitro-N-isopropylpyridin-2-amine) introduces strong electron-withdrawing effects, which may stabilize molecular interactions in target binding pockets .
  • Fluorine and Trifluoromethyl Groups : Fluorine and CF3 groups improve metabolic stability and bioavailability, as seen in compounds like (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide .

Physicochemical Properties

  • Lipophilicity: 3,4-Dichlorocinnamanilides exhibit higher logP values (~4.2) compared to mono-chloro analogs (~3.5), correlating with improved antibacterial potency .
  • Melting Points : Nitro-substituted compounds (e.g., 6-chloro-3-nitro-N-isopropylpyridin-2-amine) have higher melting points (147–149°C) due to strong intramolecular hydrogen bonds (N–H⋯O, 2.66 Å) .
  • Solubility : Trifluoromethyl groups reduce aqueous solubility but enhance membrane permeability, as observed in (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide .

Biological Activity

N-(3-chloro-2-nitrophenyl)prop-2-enamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes the current understanding of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of N-arylcinnamamides, characterized by a phenyl group substituted with a nitro group and a chloro atom. The presence of these functional groups is significant as they can enhance the compound's interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways. Notably:

  • Inhibition of NF-κB Activation : Studies have shown that compounds similar to this compound can significantly inhibit lipopolysaccharide (LPS)-induced NF-κB activation. This inhibition ranges from 10% to 27% at non-toxic concentrations, indicating a potential role in anti-inflammatory responses .
  • Antimicrobial Activity : Preliminary screenings have demonstrated that derivatives of this compound exhibit substantial antimicrobial effects against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for some derivatives reached as low as 22.27 µM .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that certain analogs induce cell cycle arrest in cancer cell lines, promoting apoptosis through various mechanisms:

  • Cell Cycle Arrest : Compounds have been observed to cause significant cell cycle arrest at the G0/G1 phase in colorectal cancer cell lines, with associated downregulation of cyclins and CDKs .
  • Induction of Apoptosis : The compound's derivatives have been linked to the activation of caspase pathways, leading to programmed cell death in cancer cells .

Case Studies

A notable case study highlighted the efficacy of a derivative similar to this compound against colon cancer cells (HCT116). The study reported that treatment with this derivative resulted in a significant reduction in cell viability, demonstrating its potential as an anticancer agent .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
NF-κB Inhibition10%-27% reduction in activity
AntimicrobialMIC against S. aureus: 22.27 µM
Cell Cycle ArrestSignificant G0/G1 phase arrest
Apoptosis InductionActivation of caspases

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-chloro-2-nitrophenyl)prop-2-enamide?

  • Methodology : The compound can be synthesized via substitution and condensation reactions. A related method involves reacting nitrobenzene derivatives with acrylamide precursors under alkaline conditions, followed by reduction (e.g., using iron powder in acidic media) and subsequent condensation with cyanoacetic acid .
  • Key Considerations : Optimize reaction conditions (pH, temperature) to avoid side products like over-reduction of nitro groups or incomplete substitution. Monitor reaction progress via TLC or HPLC.

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns. Use SHELX programs for refinement and validation .
  • Spectroscopy : Employ NMR (¹H/¹³C) to verify substituent positions and FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
    • Data Interpretation : Cross-validate crystallographic data with spectroscopic results to address discrepancies (e.g., dynamic vs. static molecular conformations).

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Investigate its role as a Michael acceptor in designing enzyme inhibitors (e.g., antimicrobial agents) due to the α,β-unsaturated amide moiety .
  • Material Science : Explore its utility in synthesizing polymers or coordination complexes via radical polymerization or metal-ligand interactions.

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence the reactivity of this compound?

  • Experimental Design :

  • Perform DFT calculations to map electron density distribution and predict reactive sites.
  • Compare reaction kinetics with analogs (e.g., 3-nitro vs. 4-nitro derivatives) under identical conditions .
    • Contradiction Analysis : Nitro groups typically act as electron-withdrawing groups, but steric hindrance from the chloro substituent may alter regioselectivity in nucleophilic additions.

Q. What strategies mitigate challenges in crystallizing this compound?

  • Approaches :

  • Use solvent vapor diffusion with polar aprotic solvents (e.g., DMF/ether) to slow crystallization.
  • Introduce co-crystallizing agents to stabilize hydrogen-bonded networks .
    • Troubleshooting : If twinning occurs, employ SHELXL’s TWIN/BASF commands for refinement .

Q. How can structural modifications enhance the biological activity of this compound?

  • Case Study : Replace the nitro group with trifluoromethyl (CF₃) to improve lipophilicity and target affinity, as seen in analogs with anti-staphylococcal activity (MICs <1 µM) .
  • Data Validation : Use molecular docking to simulate interactions with biological targets (e.g., bacterial enzymes) and validate with in vitro assays.

Q. What are the discrepancies in reported spectroscopic data for this compound, and how can they be resolved?

  • Analysis :

  • Disparities in ¹³C NMR shifts may arise from solvent effects or tautomerism. Compare data across multiple solvents (DMSO-d₆ vs. CDCl₃) .
  • Use high-field NMR (≥500 MHz) to resolve overlapping peaks in aromatic regions.
    • Resolution : Cross-reference with mass spectrometry (HRMS) to confirm molecular integrity .

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